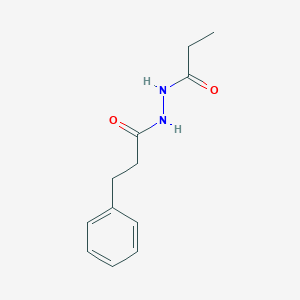

3-phenyl-N'-propanoylpropanehydrazide

Description

3-Phenyl-N'-propanoylpropanehydrazide is a hydrazide derivative characterized by a propanehydrazide backbone substituted with a phenyl group at the 3-position and a propanoyl group at the N'-terminus. This compound is synthesized via condensation reactions, as exemplified by its quinazoline-derived analog (e.g., 3-Phenyl-N'-[quinazolin-4(3H)-ylidene]propanehydrazide), which is prepared by refluxing hydrazine derivatives in chlorobenzene followed by column chromatography . Key properties include a melting point of 180–182°C, molecular formula C₁₇H₁₆N₄O, and notable anticancer activity in vitro .

Properties

IUPAC Name |

3-phenyl-N'-propanoylpropanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-11(15)13-14-12(16)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVAZWVRBOBLGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NNC(=O)CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N’-propanoylpropanehydrazide typically involves the reaction of phenylhydrazine with propanoyl chloride under controlled conditions. The reaction proceeds as follows:

Step 1: Phenylhydrazine is reacted with propanoyl chloride in the presence of a base such as pyridine or triethylamine.

Step 2: The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Step 3: The product is then purified by recrystallization or column chromatography to obtain pure 3-phenyl-N’-propanoylpropanehydrazide.

Industrial Production Methods

In an industrial setting, the production of 3-phenyl-N’-propanoylpropanehydrazide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N’-propanoylpropanehydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of phenylpropanoyl oxides.

Reduction: Formation of phenylpropanoyl hydrazine derivatives.

Substitution: Formation of substituted phenylpropanoyl compounds.

Scientific Research Applications

3-phenyl-N’-propanoylpropanehydrazide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-phenyl-N’-propanoylpropanehydrazide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also generate reactive oxygen species, leading to oxidative stress in target cells.

Comparison with Similar Compounds

Quinazoline and Acrylohydrazide Derivatives

- 3-Phenyl-N'-[quinazolin-4(3H)-ylidene]propanehydrazide (C₁₇H₁₆N₄O):

- (2E)-3-Phenyl-N'-[quinazolin-4(3H)-ylidene]acrylohydrazide (C₁₇H₁₄N₄O):

Key Difference : The acrylohydrazide variant shows reduced thermal stability but improved π-π stacking interactions in biological systems.

Pyrazole-Substituted Hydrazides

- N'-(3-{3-Nitro-5-Methyl-1H-Pyrazol-1-yl}Propanoyl)-3-{4-Nitro-1H-Pyrazol-1-yl}Propanohydrazide (C₁₃H₁₆N₈O₆): Dual nitro groups and methyl substitution improve metabolic stability but increase molecular weight (380.32 g/mol), reducing solubility .

Key Difference: Pyrazole derivatives prioritize nitro functionalization for reactivity, unlike the phenyl-propanoyl motif in the target compound.

Chloro-Substituted Derivatives

- 2-Chloro-N'-(3-Phenylpropanoyl)Benzohydrazide (C₁₆H₁₅ClN₂O₂): Chlorine at the benzohydrazide ring enhances lipophilicity (ClogP ≈ 3.2) and antibacterial activity .

- 3-Chloro-N'-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-N',2,2-Trimethylpropanehydrazide (C₁₃H₁₃Cl₂F₃N₄O):

Key Difference: Chloro-substituted analogs exhibit enhanced bioactivity but higher toxicity risks compared to the non-halogenated target compound.

Trifluoromethyl and Ethoxy-Hydroxyphenyl Derivatives

- 3-[(3,5-Dioxo-2,3,4,5-Tetrahydro-1,2,4-Triazin-6-yl)Amino]-N'-{(E)-[4-(Trifluoromethyl)Phenyl]Methylene}Propanehydrazide (C₁₄H₁₂F₃N₇O₂): Trifluoromethyl group improves blood-brain barrier penetration due to increased hydrophobicity .

- 3-(3,5-Dimethyl-1H-Pyrazol-4-yl)-N'-[(E)-(3-Ethoxy-2-Hydroxyphenyl)Methylene]Propanehydrazide (C₁₈H₂₂N₄O₃):

Key Difference : These derivatives focus on pharmacokinetic optimization, whereas the target compound balances simplicity and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.